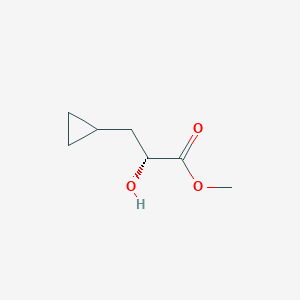

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Beschreibung

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (CAS: 1416444-91-1) is a chiral ester characterized by a cyclopropyl group and a hydroxyl substituent at the α-position. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.168 g/mol. Key physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 209.8±13.0 °C, and a flash point of 83.5±12.6 °C . The compound is typically supplied at 95% purity and is cataloged as a chiral building block in synthetic chemistry, likely for applications in pharmaceuticals or asymmetric catalysis . Its stereochemical specificity (R-configuration) distinguishes it from its S-enantiomer (CAS: 2165755-17-7), which shares identical physical properties but may exhibit divergent biological activity .

Eigenschaften

IUPAC Name |

methyl (2R)-3-cyclopropyl-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)6(8)4-5-2-3-5/h5-6,8H,2-4H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLNSAWLGBKTEO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701190994 | |

| Record name | Cyclopropanepropanoic acid, α-hydroxy-, methyl ester, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416444-91-1 | |

| Record name | Cyclopropanepropanoic acid, α-hydroxy-, methyl ester, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416444-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanepropanoic acid, α-hydroxy-, methyl ester, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-cyclopropyl-2-hydroxypropanoate typically involves the esterification of 3-cyclopropyl-2-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-cyclopropyl-2-hydroxypropanoate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can significantly enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 3-cyclopropyl-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-cyclopropyl-2-oxopropanoate or 3-cyclopropyl-2-carboxypropanoate.

Reduction: Formation of 3-cyclopropyl-2-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate serves as a vital building block in organic synthesis. It is utilized for the preparation of more complex molecules due to its unique structural features, which allow for various chemical transformations such as oxidation, reduction, and substitution reactions. This compound's ability to undergo these reactions makes it valuable in the development of new synthetic pathways in organic chemistry.

2. Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Notably, it has been investigated for its inhibitory effects on the main protease (M) of SARS-CoV-2, the virus responsible for COVID-19. Research indicates that this compound can inhibit M_{pro effectively, showcasing an IC_{50} value of approximately 120 nM against this enzyme . This property positions it as a candidate for antiviral drug development.

3. Enzyme Inhibition

The compound exhibits significant enzyme inhibition capabilities. Its structural characteristics facilitate interactions with specific enzymes, influencing their activity and potentially leading to therapeutic benefits. Studies have shown that it can modulate signaling pathways involved in cell growth and metabolic regulation by altering enzyme or receptor activity .

Case Study 1: Inhibition of SARS-CoV-2 Protease

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound as an inhibitor of SARS-CoV-2 M_{pro}. The research involved diastereomeric resolution yielding a highly potent inhibitor that displayed significant antiviral activity across various cell types. The pharmacokinetic properties of this compound were evaluated through inhalative and peroral routes, confirming its potential for therapeutic use against COVID-19 .

Case Study 2: Mechanistic Studies

Further investigations into the binding mechanisms of this compound with M_{pro} revealed insights into how its structural features influence binding affinity. The active diastereomer demonstrated a unique binding conformation that enhances its inhibitory effects on the protease, providing a foundation for further optimization in drug design .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits SARS-CoV-2 main protease with an IC_{50} of ~120 nM |

| Organic Synthesis | Serves as a building block for complex organic compounds |

| Biological Pathways | Modulates pathways involved in cell growth and metabolism |

| Potential Therapeutics | Explored for antiviral properties and other medicinal applications |

Wirkmechanismus

The mechanism of action of ®-Methyl 3-cyclopropyl-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-Amino-2-cyclopropylpropanoate (CAS: 1638784-95-8)

This compound replaces the hydroxyl group with an amine (-NH₂), altering polarity and reactivity. Key differences:

- Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation), whereas the hydroxyl group in the target compound participates in esterification or oxidation .

Methyl (R)-(-)-2-Chloropropionate (CAS: 77287-29-7)

A chloro-substituted analog with higher electrophilicity:

- Reactivity : The chlorine atom enhances susceptibility to nucleophilic substitution, unlike the hydroxyl group’s hydrogen-bonding capacity .

Research and Application Gaps

- Synthetic Utility : While the compound is listed in chiral catalogs , detailed studies on its catalytic or pharmaceutical applications are absent in the provided evidence.

- Biological Activity : Comparative studies between the R- and S-enantiomers in biological systems are needed to validate stereochemical effects.

- Safety Data: Full SDS documentation for this compound is unavailable, warranting further investigation.

Biologische Aktivität

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique cyclopropyl group, which contributes to its biological activity. The synthesis of this compound typically involves the use of various reagents and conditions that facilitate the formation of the hydroxypropanoate structure.

Synthetic Route

The synthesis may include:

- Starting Materials : Utilizing cyclopropyl derivatives and hydroxy acids.

- Reagents : Common reagents include diethylzinc and various alkylating agents.

- Conditions : Reactions are often conducted under controlled temperatures to optimize yield and purity.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation.

The mechanism by which this compound exerts its effects involves:

- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity.

- Receptor Modulation : It has been shown to interact with various biological receptors, influencing signaling pathways.

Case Studies

- Antiviral Activity : A study demonstrated that this compound exhibited antiviral properties against SARS-CoV-2. In vitro assays indicated an EC50 value of approximately 1.3 µM, showcasing its potential as a therapeutic agent against viral infections .

- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that after administration via inhalation, the compound achieved significant concentrations in lung tissues, suggesting effective delivery for respiratory conditions .

Table 1: Biological Activity Summary

| Activity Type | EC50 Value (µM) | CC50 Value (µM) | Remarks |

|---|---|---|---|

| Antiviral Activity | 1.3 | >100 | Effective against SARS-CoV-2 |

| Enzyme Inhibition | Varies | Not reported | Specific target enzymes unknown |

Table 2: Synthetic Route Overview

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Cyclization | Diethylzinc, cyclopropyl derivative | 85% |

| Hydrolysis | LiOH in THF | 91% |

| Esterification | Methanol with p-TsOH | 70% |

Q & A

Q. What mechanisms underlie the compound’s observed cytotoxicity in specific cell lines?

- Methodology : Conduct RNA-seq profiling of treated cells (e.g., HepG2) to identify dysregulated pathways (e.g., oxidative stress response). Validate via siRNA knockdown of candidate genes (e.g., NRF2) and measure ROS levels with DCFH-DA assays. Correlate findings with structural analogs to infer SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.